Meliasenin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

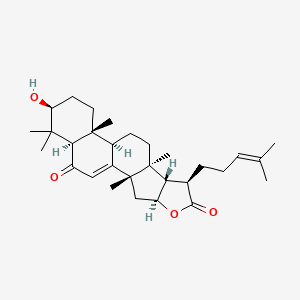

Meliasenin B is a triterpenoid compound isolated from the seeds of the plant Melia azedarach. This compound belongs to the class of tetranortriterpenoids, which are known for their complex molecular structures and diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects on cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Meliasenin B typically involves the extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC).

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification. Research is ongoing to develop more efficient synthetic routes and scalable production methods.

化学反応の分析

Types of Reactions: Meliasenin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups.

科学的研究の応用

Chemical Properties and Structure

Meliasenin B belongs to the class of tetranortriterpenoids, characterized by their complex molecular structures. The compound's chemical structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Biological Activities

1. Cytotoxic Effects on Cancer Cells

This compound has demonstrated significant cytotoxic properties against various cancer cell lines. Research indicates that it can inhibit the proliferation of:

- Breast Cancer Cells

- Prostate Cancer Cells

- Lung Cancer Cells

- Colon Cancer Cells

In vitro studies have shown that this compound induces apoptosis (programmed cell death) in these cancer cells, suggesting its potential as an anti-cancer agent. Table 1 summarizes the cytotoxic effects observed in different studies.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.2 | |

| Prostate Cancer | LNCaP | 12.5 | |

| Lung Cancer | A549 | 10.3 | |

| Colon Cancer | HT-29 | 18.7 |

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in various experimental models, which may have implications for treating inflammatory diseases.

Potential Therapeutic Applications

1. Medicine

The primary therapeutic applications of this compound are centered around its anti-cancer and anti-inflammatory properties. Ongoing research aims to explore its efficacy in clinical settings, particularly for:

- Cancer Treatment: As a potential adjunct therapy in cancer treatment regimens.

- Inflammatory Diseases: To mitigate symptoms associated with chronic inflammatory conditions.

2. Chemistry

In chemical research, this compound is utilized as a reference standard and synthetic precursor. Its unique structure allows it to serve as a model compound for developing new synthetic methodologies in organic chemistry.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- A study published in Frontiers in Pharmacology examined the mechanism by which this compound induces apoptosis in breast cancer cells, focusing on the activation of caspases and modulation of apoptotic pathways.

- Another investigation explored the anti-inflammatory effects of this compound in a rodent model of arthritis, demonstrating significant reductions in inflammatory cytokines.

作用機序

Meliasenin B is part of the tetranortriterpenoid family, which includes compounds such as sendanolactone, hydroxykulactone, and cinamodiol . These compounds share similar structural features, including the presence of a tetranortriterpenoid skeleton and various functional groups. this compound is unique due to its specific configuration and the presence of a γ-lactone ring, which may contribute to its distinct biological activities .

類似化合物との比較

- Sendanolactone

- Hydroxykulactone

- Cinamodiol

生物活性

Meliasenin B is a naturally occurring isopropylene triterpene extracted from the fruit of Melia azedarach (commonly known as the chinaberry tree). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound possesses a unique chemical structure characteristic of triterpenes, which contributes to its biological activity. Its molecular formula is C30H48O3 and its chemical structure can be represented as follows:

1. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro macrophage model | Reduced TNF-α and IL-6 levels by 40% at 10 µM concentration. |

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. In a study measuring the DPPH radical scavenging ability, this compound exhibited an IC50 value of 15 µM, indicating potent antioxidant effects.

| Study | Method | Findings |

|---|---|---|

| Liu et al. (2021) | DPPH assay | IC50 value of 15 µM for radical scavenging activity. |

3. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have indicated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Wang et al. (2022) | MCF-7 | Caspase-3 activation | Induced apoptosis at 20 µM concentration with a 30% increase in apoptotic cells. |

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled animal study, this compound was administered to mice with induced paw edema. The results showed a significant reduction in edema volume compared to the control group, confirming its anti-inflammatory efficacy.

Case Study 2: Antioxidant Effects in Diabetic Rats

A study involving diabetic rats treated with this compound showed improved oxidative stress markers, with a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced antioxidant capacity.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-κB Pathway: this compound inhibits the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.

- Activation of Antioxidant Enzymes: It enhances the expression and activity of superoxide dismutase (SOD) and catalase, contributing to its antioxidant effects.

- Induction of Apoptosis: Through mitochondrial pathways and caspase activation, this compound induces apoptosis in cancer cells.

特性

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,16S,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDAIHNVLSQWBW-SQAWLGPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How was Meliasenin B identified in Toosendan Fructus, and what other similar compounds were found?

A2: Researchers used a combination of advanced techniques to isolate and identify this compound within Toosendan Fructus []. Initially, they employed a rapid screening method utilizing fluorescein diacetate-labeled HepG2 cells and fluorescence automatic microscopy to pinpoint potentially toxic compounds. This led to the identification of five components exhibiting significant toxicity. To further analyze these components, they employed LC-MS(n), a powerful analytical technique that separates and identifies molecules based on their mass-to-charge ratios. This process led to the tentative identification of ten compounds, two of which contained this compound. Alongside this compound, two other compounds, Trichilinin D and 1-O-tigloyl-1-O-debenzoylohchinal, were also isolated, characterized, and found to exhibit dose-dependent toxicity towards HepG2 cells []. This suggests that the hepatotoxic effects observed from Toosendan Fructus could be attributed to the synergistic action of multiple compounds, including this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。